(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide
Description
(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a benzothiazole-derived acetamide featuring a naphthamide backbone and multiple methoxy substituents. The compound’s benzothiazole core is substituted with a 2-methoxyethyl group at position 3 and a methoxy group at position 6, while the naphthamide moiety contributes aromatic bulk.
Properties
IUPAC Name |
3-methoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-27-11-10-25-19-9-8-17(28-2)14-21(19)30-23(25)24-22(26)18-12-15-6-4-5-7-16(15)13-20(18)29-3/h4-9,12-14H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJWHYLDPXEEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. The compound’s interaction with this target plays a crucial role in its anti-tubercular activity.
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzymatic activity of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway, which is critical for the formation of the mycobacterial cell wall. The disruption of this pathway leads to the death of the bacteria, thereby exhibiting the compound’s anti-tubercular activity.
Result of Action
The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacteria. This makes the compound a potential candidate for the treatment of tuberculosis.
Biological Activity
(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups including methoxy and naphthamide moieties, suggests diverse biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Anticancer Activity
Preliminary studies indicate that this compound exhibits promising anticancer properties. It has been evaluated for its effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- U87 MG (glioblastoma)
In vitro assays have shown that the compound can inhibit cell proliferation, with IC50 values indicating significant potency against these cancer types .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth. Notably, it has been identified as a dual inhibitor of PI3K and mTOR pathways, which are critical for cell survival and proliferation .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against:
- Mycobacterium tuberculosis
- Staphylococcus aureus
The compound's structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular processes.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methodologies, including:
- Hantzsch Reaction : This involves the condensation of β-keto esters, aldehydes, and thioureas to form thiazole derivatives.
- Amide Formation : The reaction of carboxylic acids with amines leads to the formation of the naphthamide structure.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Features |
|---|---|---|---|
| Compound A | Thiazole ring | Anticancer | Different substituents |
| Compound B | Methoxy groups | Antimicrobial | Lacks naphthamide linkage |
| Compound C | Piperazine group | Neuroprotective | Different piperazine substitution |
This table illustrates the uniqueness of this compound compared to structurally similar compounds .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models. For instance, in a mouse model of S180 tumor homograft, treatment with this compound resulted in significant tumor growth inhibition compared to controls . Such findings underscore its potential as a lead compound for further development in cancer therapeutics.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Several benzothiazole-acetamide derivatives share structural similarities with the target compound. Key examples include:
Key Observations :
- Substituent Effects : The target’s 2-methoxyethyl group enhances hydrophilicity compared to ’s trifluoromethyl substituent, which increases metabolic stability . The sulfone group in ’s compound introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy groups .
- Spectral Data : Acetamide C=O stretches in analogous compounds (e.g., 1671–1682 cm⁻¹ in ’s triazole-acetamides) align with the expected range for the target compound .
- Synthesis : The target likely forms via imine condensation (similar to semicarbazide syntheses in ), whereas and use cyclocondensation or multicomponent reactions .
Heterocyclic Derivatives with Triazole/Oxadiazole Moieties
Triazole and oxadiazole derivatives (–5) differ in core heterocycles but share acetamide functionalities:
Key Observations :
- Spectral Comparisons : The target’s methoxy protons (δ ~3.4–3.9 ppm) would resemble those in ’s compound (δ 3.4 ppm for CH₂) .
Substituent Effects on Physicochemical Properties
Key Insights :
- The target’s 2-methoxyethyl group balances lipophilicity and solubility, unlike ’s CF₃ group, which prioritizes metabolic stability over solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
